molecular formula C25H23N3O3S B2638871 N-(4-ethoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide CAS No. 301683-33-0

N-(4-ethoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide

Cat. No.: B2638871
CAS No.: 301683-33-0
M. Wt: 445.54
InChI Key: IXJOWDDYUDDZQR-RFBIWTDZSA-N
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Description

N-(4-ethoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide: is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms, and various functional groups that contribute to its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxyaniline with phenyl isothiocyanate to form an intermediate thiourea derivative. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial methods also focus on minimizing waste and using greener solvents and catalysts to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines, thiols, and other nucleophiles.

Major Products Formed

Scientific Research Applications

N-(4-ethoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide involves its interaction with various molecular targets and pathways. The thiazolidinone ring and other functional groups in the compound can interact with enzymes, receptors, and other biomolecules, leading to its biological effects. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-N’-(4-nitrophenyl)acetamidine
  • 4-ethoxyphenyl isocyanate

Comparison

Compared to similar compounds, N-(4-ethoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is unique due to its thiazolidinone ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c1-2-31-21-15-13-19(14-16-21)26-23(29)17-22-24(30)28(20-11-7-4-8-12-20)25(32-22)27-18-9-5-3-6-10-18/h3-16,22H,2,17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJOWDDYUDDZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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